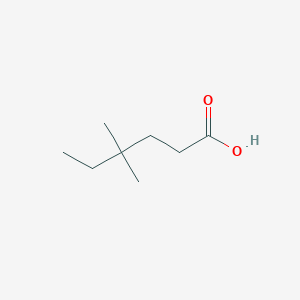

4,4-Dimethylhexanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2979-89-7 |

|---|---|

Molekularformel |

C8H16O2 |

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

4,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-8(2,3)6-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI-Schlüssel |

CDDLKCXJAFKTMW-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)CCC(=O)O |

Kanonische SMILES |

CCC(C)(C)CCC(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4,4-Dimethylhexanoic Acid Enantiomers

The presence of a chiral center at the C2 position in certain derivatives of this compound necessitates the development of stereoselective synthetic methods to access individual enantiomers. These enantiomerically pure compounds are valuable in asymmetric synthesis and for investigating stereospecific interactions in biological systems.

Chiral Auxiliary-Mediated Approaches for Controlled Stereochemistry

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. One notable method involves the use of pseudoephedrine as a chiral auxiliary. caltech.edu In this approach, pseudoephedrine is first acylated to form a tertiary amide. The resulting amide enolate, when treated with an appropriate alkyl halide in the presence of lithium chloride, undergoes highly diastereoselective alkylation. caltech.edu This method allows for the construction of α-substituted products with excellent stereocontrol. Subsequent hydrolysis of the amide yields the desired enantiomerically enriched carboxylic acid. caltech.edu

For instance, the synthesis of (2R,4S)-2,4-dimethylhexanoic acid has been achieved through the stereoselective alkylation of propionic anhydride (B1165640) using (S)-1-iodo-2-methylbutane, with (+)-pseudoephedrine serving as the chiral auxiliary. frontiersin.org Mild hydrolysis of the resulting intermediate preserves the stereochemistry, affording the enantiopure product. frontiersin.org Conversely, strong acidic hydrolysis can lead to racemization. frontiersin.org

Table 1: Chiral Auxiliary-Mediated Synthesis of 2,4-Dimethylhexanoic Acid Stereoisomers. frontiersin.org

| Starting Materials | Chiral Auxiliary | Key Reaction Step | Product(s) |

| Propionic anhydride, (S)-1-iodo-2-methylbutane | (+)-Pseudoephedrine | Stereoselective alkylation, mild hydrolysis | (2R,4S)-2,4-Dimethylhexanoic acid |

| Propionic anhydride, (S)-1-iodo-2-methylbutane | (+)-Pseudoephedrine | Stereoselective alkylation, strong acidic hydrolysis | 1:1 mixture of (2R,4S)- and (2S,4S)-2,4-dimethylhexanoic acid |

| Propionic anhydride, (±)-1-iodo-2-methylbutane | Not specified | Alkylation, mild hydrolysis | Mixture of (2R,4S)- and (2R,4R)-2,4-dimethylhexanoic acid |

Asymmetric Catalytic Hydrogenation Routes and Dynamic Kinetic Resolution for Analogues

Asymmetric catalytic hydrogenation is a highly efficient method for preparing optically active compounds. sioc-journal.cn For analogues of this compound, this technique can be applied to α,β-unsaturated precursors. For example, palladium-catalyzed hydrogenation of α,β-unsaturated ketone intermediates can provide access to specific stereoisomers. vulcanchem.com Ruthenium catalysts, particularly those with chiral ligands like BINAP, are also effective for the asymmetric hydrogenation of β-keto esters, which can be precursors to chiral carboxylic acids. smolecule.commdma.ch

Dynamic kinetic resolution (DKR) is another powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. nih.gov This method is particularly effective for the synthesis of optically active β-hydroxy esters, which can be converted to the corresponding carboxylic acids. smolecule.com Lipase-catalyzed DKR of hemiaminals has also been reported as a valuable method. umich.edu The combination of a stereospecific acylase with a non-selective amino acid racemase (NSAR) in a bienzymatic DKR system allows for the production of enantiopure α-amino acids from racemic N-acetyl-α-amino acids. nih.gov

Enantioselective Alkylation and Carboxylation Strategies

Enantioselective alkylation offers a direct route to establishing chiral centers. The use of chiral N-amino cyclic carbamate (B1207046) hydrazones can enforce syn-deprotonation in ketone alkylations, leading to high diastereoselectivity. smolecule.com This principle can be adapted for carboxylic acid precursors. Iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents is another advanced method for the one-pot synthesis of α-quaternary carboxylic acids with high enantiomeric excess. smolecule.com

Photocatalytic methods are emerging as powerful tools for C-C bond formation. Enantioselective decarboxylative arylation of alkyl acids can be achieved using a dual catalytic system comprising an iridium photocatalyst and a nickel catalyst with a chiral ligand. uni-regensburg.de This approach allows for the conversion of readily available amino acids into chiral benzylic amines. uni-regensburg.de Another innovative strategy involves the stereoselective radical addition to sulfinyl imines, where a C-centered radical is generated via visible light-mediated reductive cleavage of a redox-active phthalimide (B116566) ester. semanticscholar.org

Organometallic Reagent-Based Synthesis

Organometallic reagents are indispensable in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of this compound and its analogues provides versatile and efficient routes to the target structures.

Grignard Reactions and Carboxylation for Building the Hexanoic Acid Backbone

Grignard reagents (RMgX) are classic organometallic compounds widely used for C-C bond formation. iitk.ac.in The synthesis of a carboxylic acid backbone can be readily achieved by the reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup. masterorganicchemistry.comgauthmath.com For instance, to prepare 2,4-dimethylhexanoic acid, one could start with 2-bromo-4-methylhexane. gauthmath.com This alkyl halide is first converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent. iitk.ac.ingauthmath.com The subsequent reaction of this Grignard reagent with carbon dioxide (CO2) and protonation yields 2,4-dimethylhexanoic acid. gauthmath.com

It is important to note that Grignard reagents can also react with esters. This reaction typically involves a double addition, where two equivalents of the Grignard reagent add to the ester to form a tertiary alcohol after workup. masterorganicchemistry.comorganicchemistrytutor.com

Table 2: Synthesis of 2,4-Dimethylhexanoic Acid via Grignard Reaction. gauthmath.com

| Step | Reactants | Reagents | Product |

| 1 | 2-Bromo-4-methylhexane | Magnesium (Mg), Dry Ether | 2,4-Dimethylhexylmagnesium bromide |

| 2 | 2,4-Dimethylhexylmagnesium bromide | Carbon Dioxide (CO2), then H+ | 2,4-Dimethylhexanoic acid |

Zinc-Copper Reagent Applications in Carbon-Carbon Bond Formation for Analogues

Organozinc reagents, often used as zinc-copper couples, offer a milder alternative to Grignard reagents and exhibit different reactivity profiles. The Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane, is a well-known method for cyclopropanation. acs.org

In the context of synthesizing analogues of this compound, a serine-derived zinc reagent can be transmetalated to a zinc-copper reagent. psu.edu This organometallic species reacts with allylic electrophiles to produce enantiomerically pure unsaturated amino acids. psu.edu For example, the reaction of a specific serine-derived zinc-copper reagent with a highly substituted allylic electrophile can lead to the formation of (2S)-2-tert-butoxycarbonylamino-4,4-dimethylhex-5-enoic acid methyl ester. psu.edu Subsequent hydrogenation of the double bond and manipulation of the protecting groups yields the saturated amino acid analogue, (2S)-2-amino-4,4-dimethylhexanoic acid hydrochloride salt. psu.edu Tandem chain extension-aldol reactions of β-keto esters mediated by zinc carbenoids also provide efficient access to complex structures. nih.gov

Enzyme-Catalyzed and Biocatalytic Approaches

The pursuit of greener and more efficient chemical syntheses has led to the exploration of enzyme-catalyzed and biocatalytic methods for producing complex molecules like this compound. These approaches offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical routes. mdpi.com

A key biocatalytic strategy for producing chiral amino acids involves the reductive amination of their corresponding α-keto acid precursors. This pathway is particularly relevant for the synthesis of non-proteinogenic amino acids, which are valuable building blocks in pharmaceuticals. Leucine dehydrogenase (LeuDH), an NAD+-dependent oxidoreductase, is a well-studied enzyme that catalyzes the reversible deamination of various aliphatic L-amino acids to their keto analogues. google.com The equilibrium of this reaction favors the formation of the L-amino acid, making it an efficient method for synthesis. google.com

For instance, LeuDH can be utilized in an enzyme membrane reactor for the production of L-tert-leucine and other non-proteinogenic aliphatic amino acids. google.com This process could be adapted for the synthesis of the amino acid analogue of this compound, starting from its corresponding α-keto acid. The α-keto acid precursor, 2-oxo-4,4-dimethylhexanoic acid, would undergo reductive amination catalyzed by a suitable amino acid dehydrogenase.

Multi-enzymatic cascade reactions represent a powerful tool for the synthesis of non-canonical α-amino acids, offering high atom economy. nih.gov These systems can involve multiple enzymes that work in concert to convert a simple starting material into a complex chiral product. For example, a cascade could be designed where one enzyme synthesizes the α-keto acid from a simpler precursor, and a second enzyme, like an amino acid dehydrogenase, performs the reductive amination. umich.edu

Below is a table summarizing key enzymes and their roles in the synthesis of α-amino acids from α-keto acids.

| Enzyme | EC Number | Function | Relevance to this compound Analogue |

| Leucine Dehydrogenase (LeuDH) | 1.4.1.9 | Catalyzes the reversible reductive amination of α-keto acids to L-amino acids. | Could be used for the synthesis of L-4,4-dimethyl-α-aminohexanoic acid from its α-keto analogue. google.com |

| Amino Acid Dehydrogenase | 1.4.1.- | A broad class of enzymes that catalyze the synthesis of amino acids from keto acids. | A specific dehydrogenase could be identified or engineered for the reductive amination of 2-oxo-4,4-dimethylhexanoic acid. nih.gov |

| Glucose Dehydrogenase | 1.1.1.47 | Often used in cascade reactions for the regeneration of the NADH cofactor required by dehydrogenases. | Essential for the economic feasibility of a large-scale biocatalytic process. nih.gov |

Microbial fermentation presents a promising and sustainable route for the production of branched-chain carboxylic acids. bohrium.com Advances in metabolic engineering and synthetic biology have enabled the development of microbial cell factories capable of producing a variety of valuable chemicals from renewable feedstocks. bohrium.com While traditional hosts like Escherichia coli and Saccharomyces cerevisiae have been engineered for chemical production, non-conventional microbes are also being explored for their unique metabolic capabilities. bohrium.com

The production of branched-chain fatty acids can be achieved through chain elongation fermentation. acs.org In this process, a short-chain carboxylic acid is elongated by the addition of a two-carbon unit, typically from ethanol. acs.org For example, research has demonstrated the production of iso-caproate (4-methylpentanoate) from the fermentation of iso-butyrate. acs.orgacs.org This suggests that a similar process could be developed to produce this compound by utilizing a suitable precursor.

Recombinant microbial cells can be engineered to produce branched-chain fatty acids and their derivatives. google.com This involves introducing and overexpressing genes that encode for the necessary biosynthetic enzymes. google.com For instance, a microbial host could be engineered with a pathway that converts a central metabolite into the 4,4-dimethylhexanoyl-CoA intermediate, which is then hydrolyzed to the final acid product.

The table below outlines different strategies for microbial production of branched-chain carboxylic acids.

| Microbial Production Strategy | Description | Potential for this compound Production | Key Considerations |

| Chain Elongation Fermentation | Uses a mixed microbial community to elongate short branched-chain acids with ethanol. | A suitable precursor and microbial consortium could potentially produce this compound. acs.orgacs.org | The selectivity of the microbiome for the desired branched-chain product over straight-chain products needs to be optimized. acs.org |

| Metabolic Engineering of Host Organisms | Genetically modifying hosts like E. coli or yeast to express the biosynthetic pathway for the target acid. | A synthetic pathway could be designed and inserted into a host organism to produce this compound from a simple carbon source like glucose. bohrium.comgoogle.com | Requires extensive knowledge of the biosynthetic pathway and robust genetic tools for the chosen host. bohrium.com |

| Polyketide Synthase (PKS) Systems | Utilizing engineered PKS modules to construct the carbon backbone of the carboxylic acid. | A hybrid PKS could be designed to specifically synthesize the 4,4-dimethylhexanoyl chain. google.com | The design and assembly of functional hybrid PKS systems can be complex. google.com |

Strategic Protecting Group Manipulations in Complex Synthesis

In the synthesis of complex organic molecules, particularly those with multiple reactive functional groups, the strategic use of protecting groups is essential. researchgate.net Protecting groups temporarily block a reactive site on a molecule, allowing chemical transformations to be carried out selectively at other positions. researchgate.net The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. researchgate.net

For a molecule like this compound, if it were to be incorporated into a larger, multifunctional structure such as a peptide or a natural product, its carboxylic acid functionality would likely require protection. researchgate.netcaltech.edu

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters: These are simple and common protecting groups, typically removed by saponification with a base like sodium hydroxide.

Benzyl (B1604629) Esters: Removed by hydrogenolysis, which is a mild method that is compatible with many other functional groups.

tert-Butyl Esters: Cleaved under acidic conditions, providing an orthogonal removal strategy to base-labile or hydrogenation-sensitive groups.

Silyl (B83357) Esters: These can be removed with fluoride (B91410) ions and offer a range of stabilities depending on the substituents on the silicon atom.

The following table provides examples of protecting groups and their typical deprotection conditions, which would be relevant in a synthesis involving this compound.

| Functional Group to Protect | Protecting Group | Deprotection Conditions | Orthogonality Example |

| Carboxylic Acid | Benzyl (Bn) Ester | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Fmoc (amine protection, removed by base) and Boc (amine protection, removed by acid). researchgate.net |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Trifluoroacetic Acid (TFA) | Orthogonal to Benzyl esters and base-labile protecting groups. researchgate.net |

| Amine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | Orthogonal to acid-labile groups like Boc and tBu esters. researchgate.net |

| Amine | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Orthogonal to base-labile groups and those removed by hydrogenolysis. researchgate.net |

Comparative Analysis of Synthetic Routes for Structural Isomers of Dimethylhexanoic Acid

The synthetic route to a particular isomer of dimethylhexanoic acid is highly dependent on the positions of the methyl groups on the hexanoic acid backbone. The steric hindrance and electronic effects of the methyl groups influence the choice of reactions and the feasibility of certain synthetic strategies. A comparison of synthetic approaches for different isomers highlights the unique challenges presented by the 4,4-dimethyl substitution pattern.

2,5-Dimethylhexanoic Acid: The synthesis of this isomer can be approached through methods like the alkylation of a suitable precursor. smolecule.com Asymmetric synthesis can be employed to control the stereochemistry at the two chiral centers (C2 and C5). smolecule.com

3,5-Dimethylhexanoic Acid: The synthesis of the corresponding alcohol, 3,5-dimethylhexan-1-ol, can be achieved via hydroboration-oxidation of 3,5-dimethyl-1-pentene. Subsequent oxidation of the primary alcohol would yield the carboxylic acid.

4-Ethyl-2-methylhexanoic Acid: This isomer can be prepared through stereoselective alkylation of a chiral precursor to control the stereochemistry at the C2 and C4 positions.

This compound: The gem-dimethyl group at the C4 position presents a significant steric challenge. Synthetic routes must account for this hindrance. A plausible approach would be the conjugate addition of a dimethylcuprate reagent to an α,β-unsaturated ester, followed by reduction and oxidation, or through the alkylation of a malonic ester derivative with a neopentyl-like halide.

The table below offers a comparative overview of synthetic considerations for various dimethylhexanoic acid isomers.

| Isomer | Key Structural Feature | Synthetic Challenge | Potential Synthetic Route |

| This compound | Gem-dimethyl group at C4. | High steric hindrance around the C4 position. | Conjugate addition of a dimethylcuprate to an α,β-unsaturated ester. nih.gov |

| 2,5-Dimethylhexanoic Acid | Two chiral centers at C2 and C5. | Stereocontrol at two positions. | Asymmetric alkylation or enzymatic resolution. smolecule.com |

| 3,5-Dimethylhexanoic Acid | Two chiral centers at C3 and C5. | Stereocontrol at two positions. | Hydroboration-oxidation of a corresponding alkene followed by oxidation of the alcohol. |

| 2,2-Dimethylhexanoic Acid | Gem-dimethyl group at C2 (α-position). | Steric hindrance at the α-carbon can make reactions at the carboxyl group difficult. | Alkylation of a di-substituted malonic ester followed by decarboxylation. |

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylhexanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 4,4-dimethylhexanoic acid can undergo a variety of well-established transformations, including esterification, reduction, and decarboxylation. The efficiency and selectivity of these reactions, however, are often dictated by the unique structural features of the molecule.

Advanced Esterification Reaction Mechanisms and Kinetics

Esterification of this compound to form esters is a fundamental transformation. While standard methods like Fischer-Speier esterification (reaction with an alcohol under acidic catalysis) are possible, the kinetics can be sluggish. The steric hindrance imposed by the gem-dimethyl group, which is part of a t-butyl-like structure at the C4 position, can impede the approach of the alcohol nucleophile to the carbonyl carbon.

To overcome this kinetic barrier, more advanced and reactive intermediates are often employed. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. brainly.com The resulting 4,4-dimethylhexanoyl chloride is significantly more electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the desired ester. Other peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate esterification under milder conditions.

Table 1: Selected Esterification Methods for Sterically Hindered Carboxylic Acids

| Method | Reagents | Intermediate | Advantages | Challenges for this compound |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Protonated Carboxylic Acid | Simple, inexpensive reagents | Slow reaction kinetics due to steric hindrance |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4,4-Dimethylhexanoyl Chloride | Highly reactive intermediate, faster reaction | Requires handling of corrosive reagents brainly.com |

| Peptide Coupling | Alcohol, DCC or EDC, DMAP | O-acylisourea | Mild conditions, high yields | Reagent cost, purification from byproducts |

Controlled Oxidation and Reduction Pathways and Selectivity

The functional groups of this compound offer distinct pathways for oxidation and reduction.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is the most common and effective reagent for this purpose, yielding 4,4-dimethylhexan-1-ol. smolecule.com Milder reducing agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids directly.

Oxidation: The carboxylic acid group itself is in a high oxidation state and is resistant to further oxidation under normal conditions. The alkane chain, however, could be oxidized under harsh conditions, but this typically lacks selectivity and can lead to fragmentation of the molecule. The gem-dimethyl group provides a degree of stability against oxidation at the C4 position. smolecule.com

Table 2: Common Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4,4-Dimethylhexan-1-ol | Standard method for converting carboxylic acids to primary alcohols. smolecule.com |

| Oxidation | Not typically performed | Mixture of products | The carboxyl group is resistant; the alkyl chain lacks a specific site for selective oxidation. |

Decarboxylation Studies and Formation of Shorter-Chain Hydrocarbons

Decarboxylation involves the removal of the carboxyl group with the release of carbon dioxide (CO₂), leading to the formation of a shorter-chain hydrocarbon. smolecule.com For this compound, this would yield 3,3-dimethylpentane. This reaction does not typically occur upon simple heating but can be induced through specific methodologies.

Photocatalytic decarboxylation has emerged as a modern method, often using an iridium-based photocatalyst or a metal-free organic dye to generate an alkyl radical from the carboxylic acid, which then abstracts a hydrogen atom to form the alkane. uni-regensburg.de Another classic method is electrochemical decarboxylation, known as the Kolbe electrolysis, where an electric current is passed through a salt of the carboxylic acid, leading to a radical intermediate that can dimerize or form other products. rsc.org In the context of producing shorter-chain alkanes, reductive decarboxylation methods like the Barton decarboxylation can also be employed, though they often require toxic reagents like tin hydrides. uni-regensburg.de The production of shorter-chain hydrocarbons from longer ones is a fundamental process in the chemical industry, analogous to cracking. tutormyself.com

Impact of Geminal Dimethyl Substitution on Reaction Profiles and Selectivity

The gem-dimethyl group at the C4 position exerts a profound influence on the reactivity of this compound through the Thorpe-Ingold effect, or gem-dimethyl effect. rsc.orgrsc.org This effect arises from steric compression between the two methyl groups, which alters the bond angles within the carbon chain. This conformational constraint can favor reaction pathways that lead to cyclic products in derivatives of the acid, as the ends of the chain are brought into closer proximity, increasing the rate of cyclization. rsc.orgscispace.com

Conversely, for intermolecular reactions, the steric bulk of the gem-dimethyl group acts as a significant shield. It hinders the approach of external reagents to the carboxylic acid functional group, slowing down reactions like esterification, as discussed previously. This steric effect can also influence regioselectivity in reactions occurring elsewhere on the molecule. For instance, in reactions involving intermediates of amino-substituted derivatives, the gem-dimethyl group can direct the outcome of substitutions, favoring one constitutional isomer over another (e.g., SN2 vs. SN2' pathways).

Investigations of Specific Reaction Pathways with Electrophiles and Nucleophiles

The carboxylic acid functional group possesses both electrophilic and nucleophilic characteristics, allowing for reactions with a wide range of chemical partners.

Reactions with Nucleophiles: The carbonyl carbon of the carboxyl group is electrophilic and is the primary site for nucleophilic attack. quizlet.com This leads to nucleophilic acyl substitution. Strong nucleophiles, such as the hydride ion from LiAlH₄, attack this carbon directly. Weaker nucleophiles, like alcohols, require acid catalysis to activate the carbonyl group or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. brainly.com Other nucleophiles like amines react to form amides.

Reactions with Electrophiles: The oxygen atoms of the carboxyl group have lone pairs of electrons and are nucleophilic. The carbonyl oxygen can be protonated by a strong acid, which makes the carbonyl carbon significantly more electrophilic and reactive toward nucleophiles. After deprotonation by a base, the resulting carboxylate anion is a strong nucleophile. It can react with electrophiles such as alkyl halides in an S_N2 reaction to form esters, or with other electrophilic centers. The nucleophilic nature of amino-substituted derivatives allows them to react readily with electrophiles. evitachem.com

Biochemical and Biological Research Perspectives

Integration into Non-Human Metabolic Pathways

The direct enzymatic interaction of 4,4-dimethylhexanoic acid with oxidoreductases such as Leucine Dehydrogenase (LeuDH) is not extensively documented in scientific literature. The substrate specificity of LeuDH is primarily centered on the reversible oxidative deamination of branched-chain L-amino acids to their corresponding α-keto acids. core.ac.uknii.ac.jp The enzyme's primary function is catabolic, playing a role in the metabolism of amino acids like leucine, isoleucine, and valine. core.ac.uk

Leucine dehydrogenase (EC 1.4.1.9) catalyzes the following reaction: L-leucine + NAD⁺ + H₂O ⇌ 4-methyl-2-oxopentanoate (B1228126) + NH₄⁺ + NADH + H⁺

The enzyme's active site is structured to recognize and bind the α-amino acid moiety. nii.ac.jpresearchgate.net As this compound is a carboxylic acid lacking the α-amino group, it does not fit the profile of a typical substrate for the oxidative deamination reaction catalyzed by LeuDH. Similarly, it is not an α-keto acid, making it an unsuitable substrate for the reverse reaction of reductive amination. mdpi.com

While direct interaction is unlikely, research into the protein engineering of amino acid dehydrogenases has shown that their substrate specificity can be altered. nii.ac.jpresearchgate.net Site-directed mutagenesis has been used to modify residues within the active site of LeuDH, broadening its activity to include other aliphatic and even aromatic amino acids. nii.ac.jp However, these modifications have focused on expanding the range of amino acid substrates rather than enabling activity on simple carboxylic acids. The known substrate range for LeuDH from various Bacillus species primarily includes short, branched-chain aliphatic amino acids.

Table 1: Known Substrate Specificity of Leucine Dehydrogenase (LeuDH) This table illustrates the typical substrates for LeuDH, highlighting its specificity for branched-chain amino acids.

| Substrate Class | Specific Examples | Role in Reaction |

| Amino Acids | L-Leucine, L-Isoleucine, L-Valine | Substrates for Oxidative Deamination |

| α-Keto Acids | 4-Methyl-2-oxopentanoate, α-Keto-β-methylvalerate | Substrates for Reductive Amination |

The catabolism of straight-chain fatty acids in most organisms occurs through the beta-oxidation pathway, a cyclical process that sequentially shortens the acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgaocs.org However, the structure of this compound, specifically the presence of a quaternary carbon at the C-4 position (a gem-dimethyl group), presents a significant block to this standard metabolic pathway.

The beta-oxidation cycle involves four key enzymatic steps:

Dehydrogenation: Formation of a double bond between the α (C2) and β (C3) carbons.

Hydration: Addition of water across the double bond, forming a hydroxyl group on the β-carbon.

Oxidation: Oxidation of the β-hydroxyl group to a β-keto group.

Thiolysis: Cleavage of the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. youtube.com

For this compound, the first cycle of beta-oxidation would proceed normally. However, the resulting acyl-CoA, 2,2-dimethylbutanoyl-CoA, would be blocked from further beta-oxidation. The subsequent cycle would require the oxidation of the new β-carbon (the original C4 of the hexanoic acid). This carbon is a quaternary center with no attached hydrogen atom, making the formation of a keto group impossible, thus halting the cycle.

In cases where beta-oxidation is blocked, organisms may employ alternative degradation routes such as alpha-oxidation or omega-oxidation. slideshare.net

Alpha-oxidation is typically used for fatty acids with a methyl group at the β-carbon, involving the removal of a single carbon from the carboxyl end. slideshare.net

Omega-oxidation , a minor pathway that occurs in the endoplasmic reticulum, involves the oxidation of the terminal methyl (omega) carbon to a carboxylic acid, creating a dicarboxylic acid that can then be subject to beta-oxidation from both ends. slideshare.net

While the specific metabolic fate of this compound in model organisms is not detailed in the available literature, its structure strongly implies that it cannot be fully degraded by the conventional beta-oxidation pathway and would require alternative enzymatic machinery for its catabolism.

Occurrence as an Unusual Amino Acid Residue in Natural Products

The this compound skeleton is found as part of a more complex, non-proteinogenic amino acid residue within a family of marine natural products. Specifically, the cyclodepsipeptide Homophymine A , isolated from the sponge Homophymia sp., contains the unusual amino acid (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA). researchgate.net This residue represents a hydroxylated and aminated derivative of a 4,5-dimethylhexanoic acid structure.

Homophymine A and its subsequently discovered analogues, Homophymines B-E and A1-E1, are complex undecapeptides that exhibit potent biological activities, including antiproliferative effects against human cancer cell lines and, for Homophymine A, cytoprotective activity against HIV-1 infection. researchgate.net The AHDMHA residue is a key structural feature, participating in a lactone (ester) linkage within the macrocyclic structure of Homophymine A. researchgate.net The identification of this unique residue underscores the structural diversity generated by non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways in marine organisms.

Table 2: Homophymine Family and the Incorporated Unusual Residue This table details the natural product family where the derivative of the target compound has been identified.

| Natural Product Family | Source Organism | Incorporated Unusual Residue | Biological Activity |

| Homophymines A-E, A1-E1 | Marine Sponge (Homophymia sp.) | (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) | Potent Antiproliferative, Anti-HIV-1 (Homophymine A) |

The precise biosynthetic pathway for homophymines and their unusual AHDMHA residue has not been fully elucidated. However, the complex, modified peptide structure is characteristic of natural products assembled by large, multifunctional enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). nih.gov

These pathways typically utilize common metabolic precursors to build complex molecules.

NRPS modules incorporate standard and non-standard amino acids into a growing peptide chain.

PKS modules use simple carboxylates like acetyl-CoA and propionyl-CoA to build polyketide chains, which can be subsequently modified by other enzymes (e.g., reductases, dehydratases) to introduce structural diversity.

The biosynthesis of the AHDMHA residue likely involves a hybrid PKS-NRPS pathway. The carbon backbone may be derived from the extension of a branched-chain starter unit, possibly derived from an amino acid like valine or leucine, with extender units such as methylmalonyl-CoA. Subsequent modifications, including hydroxylation and amination (catalyzed by a transaminase), would be required to generate the final structure before its incorporation into the homophymine macrocycle. While the exact genetic cluster and enzymatic steps remain a subject for future research, the general principles of NRPS/PKS biosynthesis provide a strong hypothetical framework. nih.govnih.gov

Chiral Induction and Applications in the Synthesis of Non-Proteinogenic Amino Acids

While this compound itself is achiral and not used as a chiral auxiliary, its structural motif is present in the non-proteinogenic amino acid (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA), a component of homophymine A. The synthesis of this and other non-proteinogenic amino acids often requires sophisticated methods of asymmetric synthesis to control the stereochemistry of newly formed chiral centers. nih.govlibretexts.org

The challenge in synthesizing AHDMHA lies in establishing the correct absolute configuration at its three contiguous stereocenters (C2, C3, and C4). Research focused on the total synthesis of homophymine A has led to the development of stereoselective routes to this specific amino acid. One successful approach starts from a known chiral building block, such as Garner's aldehyde, to set the initial stereocenter. ikiam.edu.ec Subsequent steps, including olefination, stereoselective hydrogenation, and functional group manipulations, are then used to install the remaining chiral centers with high diastereoselectivity. ikiam.edu.ec

This area of research highlights the importance of creating complex, unnatural amino acids which are valuable as building blocks for peptide-based drugs and as probes for biological systems. wikipedia.orgmdpi.com The synthesis of the AHDMHA residue serves as a prime example of applying modern asymmetric synthesis techniques to construct a highly functionalized, non-proteinogenic amino acid derived from a branched-chain fatty acid skeleton.

Lack of Publicly Available Research on Molecular Interactions of this compound

Despite a comprehensive search of scientific literature and databases, no specific research detailing the molecular-level interactions of this compound with biological macromolecules or ligand binding studies for this particular compound could be identified.

The performed searches aimed to uncover data regarding the binding affinities, dissociation constants, and other relevant quantitative measurements of this compound with proteins or other biological macromolecules. However, the search results did not yield any studies that specifically investigated these interactions.

While general information on the chemical properties of this compound is available, and numerous studies exist on the biological activities and molecular interactions of other short-chain and branched-chain fatty acids, this specific compound does not appear to have been the subject of published research in the context of ligand binding to biological macromolecules.

Consequently, it is not possible to provide an article with detailed research findings and data tables on the molecular-level interactions of this compound as requested, due to the absence of this information in the available scientific literature.

Environmental Distribution, Fate, and Biogeochemical Cycling

Occurrence and Detection in Environmental Compartments

While specific data on the widespread environmental presence of 4,4-Dimethylhexanoic acid is limited, general knowledge of branched-chain fatty acids (BCFAs) suggests its potential occurrence in various matrices.

Information regarding the detection of this compound in water, soil, and sediment is not extensively documented in publicly available research. However, BCFAs as a class are known to be introduced into the environment through industrial effluents. Their fate in aquatic systems is of particular concern, as they can persist in biological wastewater treatment processes and subsequently contaminate water bodies. The partitioning of such compounds between water, soil, and sediment is dictated by their physicochemical properties, such as water solubility and hydrophobicity.

Table 1: Potential Environmental Occurrence of this compound

| Environmental Compartment | Potential for Occurrence | Influencing Factors |

|---|---|---|

| Water | Possible, particularly in industrial discharge areas | Water solubility, microbial activity, partitioning to sediment |

| Soil | Possible, through atmospheric deposition or sludge application | Adsorption to organic matter, microbial degradation rates |

| Sediment | Likely, due to potential for partitioning from water column | Hydrophobicity, anaerobic degradation potential |

This compound can be considered an isomer within the broader class of octanoic acids. In the context of environmental contaminants, the study of isomers is crucial, as different structural arrangements can lead to varied environmental behaviors and toxicological profiles. For instance, in the well-studied class of per- and polyfluoroalkyl substances (PFAS), branched isomers have been shown to exhibit different environmental transport and bioaccumulation potentials compared to their linear counterparts. nih.gov While this compound is not a PFAS, the principles of isomer-specific analysis are relevant. The presence of branched isomers of perfluoroalkyl carboxylic acids (PFCAs) has been noted in various environmental samples, sometimes at low levels compared to linear isomers. nih.gov The specific isomeric pattern of contaminants can sometimes provide clues about their source and manufacturing process. documentsdelivered.com

Environmental Degradation Pathways and Mechanisms

The persistence of this compound in the environment is largely determined by its susceptibility to biotic and abiotic degradation processes.

The microbial degradation of branched fatty acids is a key process in their environmental removal. However, the structural characteristics of these molecules significantly influence their biodegradability. Studies on the anaerobic degradation of various BAFs have shown that the presence of a quaternary carbon atom, such as in this compound, can hinder the typical beta-oxidation pathway, a primary mechanism for fatty acid degradation. nih.gov This steric hindrance can lead to the persistence of such compounds in anaerobic environments like river sediments. nih.gov While some microbial consortia can degrade BAFs with tertiary carbons, those with quaternary carbons have been found to be recalcitrant. nih.govresearchgate.net

Table 2: Predicted Microbial Degradability of Branched Fatty Acids

| Structural Feature | Predicted Degradability | Primary Degradation Pathway |

|---|---|---|

| Linear Chain | Readily biodegradable | Beta-oxidation |

| Tertiary Carbon Branch | Slowly biodegradable | Beta-oxidation (potentially hindered) |

| Quaternary Carbon Branch | Recalcitrant | Beta-oxidation is blocked nih.gov |

This table is based on general findings for branched fatty acids and is intended to predict the behavior of this compound.

Abiotic degradation pathways, such as photolysis and hydrolysis, can also contribute to the breakdown of organic compounds in the environment.

Photolysis: This process involves the degradation of a chemical by light energy. The rate of photolysis is dependent on the compound's ability to absorb light at environmentally relevant wavelengths. Specific studies on the photolytic degradation of this compound are not readily available.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Carboxylic acids, such as this compound, are generally stable to hydrolysis under typical environmental pH conditions.

Isomer-Specific Environmental Behavior and Transport Studies

The specific branching pattern of this compound is expected to influence its environmental behavior and transport compared to its linear isomer, octanoic acid, and other branched isomers. The presence and position of the methyl groups can affect properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties, in turn, govern how the compound moves between air, water, and soil, and its potential for long-range transport. While specific transport studies on this compound are lacking, research on other isomeric environmental contaminants, such as PFCAs, demonstrates that branched isomers can have different partitioning behaviors in the environment. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Chromatographic Separation Techniques for Isomers and Enantiomers

Chromatographic methods are central to the analytical workflow for 4,4-dimethylhexanoic acid, enabling the separation of this compound from a mixture of other components. The choice of technique is dictated by the specific analytical challenge, such as resolving isomers or separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.govmdpi.com For carboxylic acids like this compound, this is often achieved using chiral stationary phases (CSPs). chiraltech.commdpi.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. chiralpedia.com

The enantiomeric purity of a sample is a critical parameter in many applications, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ significantly. Chiral HPLC methods can be developed and validated to accurately quantify the proportion of each enantiomer in a sample. researchgate.netnih.govasianpubs.org Method development often involves screening different chiral columns and mobile phase compositions to achieve optimal separation. cnr.it For acidic compounds, anion-exchange type CSPs have shown specific enantioselectivity. chiraltech.com The enantiomer recognition mechanism is typically based on the ionic exchange between the chiral selector and the anionic analytes, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description |

| Chiral Stationary Phase (CSP) | The type of chiral selector immobilized on the stationary phase is the most critical factor for achieving separation. Polysaccharide-based CSPs are widely used. mdpi.comnih.gov |

| Mobile Phase | The composition of the mobile phase, including the organic modifier and any additives, influences the retention and selectivity of the separation. asianpubs.org |

| Temperature | Column temperature can affect the kinetics of the chiral recognition process and, consequently, the resolution of the enantiomers. nih.gov |

| Flow Rate | The flow rate of the mobile phase impacts the efficiency of the separation and the analysis time. researchgate.net |

| Detection | UV detection is commonly used for compounds with a suitable chromophore. For compounds lacking a strong chromophore, derivatization or alternative detection methods may be necessary. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.commdpi.com It is particularly well-suited for profiling volatile metabolites in complex biological samples. nih.gov In the context of this compound, GC-MS can be used to identify its presence in various matrices, such as biological fluids or environmental samples. nih.govresearchgate.net

The process involves separating the volatile components of a sample in the gas chromatograph followed by detection and identification using a mass spectrometer. The retention time of a compound in the GC column provides a preliminary identification, which is then confirmed by its mass spectrum. The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule. utupub.fi This combination of separation and detection allows for the confident identification of compounds even in very complex mixtures. mdpi.comutupub.fi

Typical GC-MS Workflow for Volatile Metabolite Profiling:

| Step | Description |

| Sample Preparation | Extraction of volatile compounds from the sample matrix, often using techniques like solid-phase microextraction (SPME) or liquid-liquid extraction. nih.gov |

| Gas Chromatography | Separation of the extracted volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. utupub.fi |

| Mass Spectrometry | Ionization of the separated compounds and analysis of the resulting fragments based on their mass-to-charge ratio. utupub.fi |

| Data Analysis | Identification of compounds by comparing their mass spectra to spectral libraries and quantification based on the peak areas. |

Ultra-High Performance Liquid Chromatography (UPLC) Coupled with Advanced Detection

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling the resulting higher backpressures.

When coupled with advanced detection methods, such as mass spectrometry, UPLC becomes a highly powerful tool for the analysis of a wide range of compounds, including organic acids. lcms.cz This combination allows for the rapid separation of complex mixtures with high efficiency, followed by sensitive and selective detection. lcms.cz For the analysis of this compound, a UPLC-MS method would offer significant advantages in terms of throughput and the ability to detect and quantify the compound at low concentrations in complex matrices.

Advanced Mass Spectrometry Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is a key analytical technique for molecular characterization, providing information about the mass and structure of a molecule. chemrxiv.org In recent years, advancements in mass spectrometry have led to the development of sophisticated techniques that are invaluable for the detailed analysis of compounds like this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where two stages of mass analysis are used in sequence to gain more detailed structural information about a molecule. chemrxiv.orgnih.gov In a typical MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. chemrxiv.org This process provides a fragmentation spectrum that is characteristic of the precursor ion's structure. researchgate.net

The fragmentation pattern of this compound in an MS/MS experiment would provide valuable information for its structural confirmation. The way the molecule breaks apart can reveal details about its carbon skeleton and the location of the dimethyl substitution. This technique is particularly useful for distinguishing between isomers that have the same molecular weight but different structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comresearchgate.net This high accuracy allows for the determination of the elemental composition of a molecule. azolifesciences.comuci.edu For this compound (C8H16O2), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.comnih.gov

The ability to determine the elemental composition is a powerful tool for identifying unknown compounds and confirming the identity of known ones. nih.gov In the context of complex mixture analysis, HRMS can help to narrow down the potential identities of detected features, providing a higher degree of confidence in compound identification. nih.gov

Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry:

| Feature | Low-Resolution MS | High-Resolution MS |

| Mass Measurement | Measures nominal mass (integer mass). | Measures exact mass (to several decimal places). bioanalysis-zone.com |

| Resolving Power | Lower ability to separate ions with similar m/z values. | High ability to separate ions with very close m/z values. azolifesciences.com |

| Compound Identification | Based on nominal mass and fragmentation pattern. | Based on accurate mass, elemental composition, and fragmentation pattern. azolifesciences.comuci.edu |

| Confidence in Identification | Lower | Higher nih.gov |

State-of-the-Art Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. While this specific molecule is achiral, and therefore techniques for stereochemical assignment are not directly applicable, advanced NMR methods are crucial for confirming its constitution and providing insights into its conformational dynamics in solution.

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation and Complex Structural Confirmation

Isotopic labeling is a powerful technique used to trace the metabolic origins of a compound and to confirm its structure unequivocally. nih.gov By introducing precursors enriched with stable isotopes (e.g., ¹³C or ²H), researchers can follow the incorporation of these labels into the final product, revealing the biosynthetic pathway. nih.govbioscientifica.com

The biosynthesis of branched-chain fatty acids often utilizes precursors derived from the catabolism of branched-chain amino acids or involves the enzyme fatty acid synthase (FASN) using alternative building blocks like methylmalonyl-CoA. nih.govnih.gov A plausible biosynthetic route for this compound could involve a unique enzymatic pathway that adds two methyl groups to a growing acyl chain.

To elucidate this pathway, a feeding study could be designed using isotopically labeled substrates:

[U-¹³C]-Glucose: By supplying uniformly ¹³C-labeled glucose, all resulting acetyl-CoA and other primary metabolites will be enriched in ¹³C. Analysis of the resulting this compound by ¹³C NMR or mass spectrometry would reveal the distribution of the label, helping to identify the primary carbon source and the assembly of the backbone.

[1-¹³C]-Acetate or [2-¹³C]-Acetate: Since fatty acid synthesis proceeds via the condensation of two-carbon units from acetyl-CoA, feeding with specifically labeled acetate (B1210297) can reveal the pattern of chain elongation. libretexts.org The location of the ¹³C label in the final product helps to map the origin of each carbon pair.

Labeled Amino Acids: If the branched unit is hypothesized to originate from an amino acid, feeding with labeled valine, leucine, or isoleucine could be performed to see if the label is incorporated into the dimethyl-substituted portion of the molecule.

Isotopic labeling also serves as a definitive method for structural confirmation, especially in complex biological mixtures. A labeled precursor imparts a unique mass shift and/or NMR splitting pattern to the target molecule, creating a distinct signature that can be selectively detected. This allows for the confident identification of the compound even when it is present at low concentrations or co-elutes with other components.

Optimized Sample Preparation and Enrichment Strategies for Trace Analysis in Complex Matrices

The accurate quantification of this compound, particularly at trace levels in complex biological matrices such as plasma, serum, or fecal matter, requires robust and optimized sample preparation protocols. nih.govshimadzu.com The primary goals of these strategies are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Key challenges in the analysis of short- to medium-chain fatty acids include their relatively high volatility and the complexity of the biological sample matrix. Effective sample preparation is therefore critical for achieving high sensitivity and reproducibility.

Extraction Techniques:

Liquid-Liquid Extraction (LLE): LLE is a common method for extracting fatty acids. The protocol typically involves acidifying the sample (e.g., with hydrochloric or formic acid) to a pH of 2-3. nih.govcore.ac.uk This converts the fatty acid from its water-soluble carboxylate salt form to the protonated carboxylic acid, which is more soluble in organic solvents like methyl tert-butyl ether (MTBE) or diethyl ether. An organic solvent is then used to extract the analyte from the aqueous sample.

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. cambridge.orgaocs.orgmdpi.com Various SPE sorbents can be used. Aminopropyl-bonded silica (B1680970) columns are effective as they can retain fatty acids under neutral conditions, allowing interfering neutral lipids to be washed away; the desired fatty acids are then eluted with an acidified solvent. researchgate.net Modern polymer-based SPE cartridges have also been developed for the efficient enrichment of lipids from plasma and other matrices. nih.gov

Derivatization: For GC-MS analysis, derivatization is often essential to reduce the polarity and increase the volatility and thermal stability of fatty acids. This process converts the active carboxylic acid group into a less polar ester or silyl (B83357) ester, improving chromatographic peak shape and detection sensitivity. nih.gov

Silylation: Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are widely used to create robust tert-butyldimethylsilyl (TBDMS) esters, which yield characteristic fragmentation patterns in MS. nih.gov

Esterification: Reagents such as benzyl (B1604629) chloroformate (BCF) can be used to form benzyl esters, which have excellent chromatographic properties and allow for sensitive detection. rsc.org

The following table summarizes common strategies for the preparation and analysis of short- and branched-chain fatty acids in biological samples.

| Matrix | Extraction Method | Key Reagents | Derivatization Agent | Analytical Technique |

|---|---|---|---|---|

| Feces/Stool | Liquid-Liquid Extraction (LLE) | HCl (acidification), Methyl tert-butyl ether (solvent) | None (direct injection) or MTBSTFA | GC-MS |

| Plasma/Serum | Protein Precipitation followed by LLE | Methanol or Acetonitrile (for PPT), NaOH (stabilization) | MTBSTFA or Benzyl Chloroformate (BCF) | GC-MS |

| Feces | Solid-Phase Extraction (SPE) | Acetone (initial extraction), Polymer-based SPE column | None (direct injection) | GC-FID |

| Plasma | Solid-Phase Extraction (SPE) | Aminopropyl or Reversed-Phase (C18) columns | Varies (often for GC) | GC-MS or LC-MS |

| Tissue Homogenate | Ethanol Extraction | Ethanol, Succinic Acid (acidification) | None (derivatization-free) | GC-MS |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 4,4-Dimethylhexanoic acid, might interact with a biological receptor, typically a protein. This understanding is crucial in fields like drug discovery and toxicology.

Detailed Research Findings:

While specific molecular docking studies for this compound are not extensively available in public literature, the methodologies are well-established. For instance, studies on structurally related compounds, such as perfluorinated and branched-chain carboxylic acids, provide a framework for how such investigations would be conducted. A study on perfluoro-4,4-dimethylhexanoic acid (4,4m2-PFOA), for example, explored its binding to proteins like human serum albumin (HSA) and liver fatty acid-binding protein (L-FABP) using molecular docking. acs.orgethz.ch Such studies are essential for predicting the bioaccumulation potential of these compounds. ethz.ch

The process typically involves:

Preparation of Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The ligand structure can be generated and optimized using computational chemistry software. Protein structures are often obtained from databases like the Protein Data Bank (PDB). acs.orgethz.ch

Docking Simulation: A program like AutoDock Vina is used to predict the most likely binding poses of the ligand within the protein's binding site. ethz.ch The software calculates a binding affinity score (e.g., in kcal/mol) for each pose, which estimates the strength of the interaction. sciencescholar.us

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.

For this compound, the carboxylic acid group would be expected to form hydrogen bonds with polar residues, while the hexyl chain with its gem-dimethyl group would likely engage in hydrophobic interactions within a nonpolar binding pocket. vulcanchem.com Docking studies on similar β-amino acid derivatives have shown that the size and branching of the alkyl side chain are critical for binding affinity. For instance, the addition of a methyl group to a side chain, creating a structure analogous to the dimethyl group in this compound, can lead to comparable or altered biological potency depending on the receptor's topology. nih.gov

Table 1: Representative Data from Molecular Docking Studies on Related Compounds

| Compound/Class | Target Protein | Docking Software | Predicted Binding Affinity (Example) | Key Interacting Residues (Hypothetical for 4,4-DMHA) |

| Perfluorinated Alkyl Acids (PFAAs) | Human Serum Albumin (HSA) | AutoDock Vina | -5 to -8 kcal/mol | Polar residues (for carboxyl group), Nonpolar residues (for alkyl chain) |

| Branched β-Amino Acids | Influenza PB2 subunit | Not Specified | EC90 ~0.03 μM (Potency) | Glu361, Lys376, His357, Phe404 |

| Coumarin Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | -2.72 kcal/mol | Not Applicable |

This table presents example data from studies on related compounds to illustrate the type of information generated from molecular docking. EC90 represents the concentration for 90% of maximal effect, indicating potency which is related to binding affinity.

Quantum Chemical Calculations for Electronic Structure, Stability, and Acidity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure, stability, and physicochemical properties of molecules like this compound.

Detailed Research Findings:

Quantum chemical methods can predict various molecular properties with high accuracy. For carboxylic acids, a key property of interest is the acid dissociation constant (pKa), which quantifies acidity. Computational models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and semi-empirical methods like PM6 have been used to predict the pKa of branched-chain perfluorinated carboxylic acids. tandfonline.comchemrxiv.org These studies show that the degree and location of branching can significantly impact acidity. tandfonline.com While specific calculations for this compound are not readily found, these principles apply. The presence of the electron-donating alkyl groups is expected to have a modest effect on the acidity compared to a straight-chain carboxylic acid.

DFT calculations can also be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Distribution: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would show a high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating a site susceptible to electrophilic attack.

Thermochemical Properties: Enthalpy of formation, Gibbs free energy, and entropy can be calculated to assess the thermodynamic stability of the molecule.

Table 2: Predicted Physicochemical Properties of Carboxylic Acids Using Computational Methods

| Property | Computational Method | Predicted Value (Illustrative for a C8 Carboxylic Acid) | Significance |

| pKa | COSMO-RS / PM6 | ~4.8 - 5.0 | Measures the acidity of the compound in solution. |

| LogP (Octanol-Water Partition Coefficient) | COSMO-RS | ~2.5 - 3.5 | Indicates the hydrophobicity and potential for bioaccumulation. chemrxiv.org |

| Dipole Moment | DFT (e.g., B3LYP/6-31G*) | ~1.7 - 2.0 Debye | Quantifies the polarity of the molecule. |

| HOMO Energy | DFT | ~ -10 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | DFT | ~ 2 eV | Relates to the molecule's ability to accept electrons. |

These values are illustrative and based on general data for similar branched-chain carboxylic acids. Specific calculations would be needed for this compound.

Prediction of Conformational Preferences and Stereoisomer Dynamics

The three-dimensional shape or conformation of a molecule is critical to its function and interactions. Computational methods can predict the most stable conformations and the energy barriers between them.

Detailed Research Findings:

For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. The gem-dimethyl group at the C4 position introduces significant steric hindrance, which will heavily influence the preferred conformations of the alkyl chain.

Conformational analysis is typically performed using:

Molecular Mechanics (MM): Force fields like MM4 are used to rapidly explore the conformational space and identify low-energy conformers. acs.org

Density Functional Theory (DFT): Higher-level DFT calculations are then used to optimize the geometries and calculate the relative energies of the most promising conformers identified by molecular mechanics.

Studies on n-hexanoic acid have identified several stable conformers, with the relative energies depending on the dihedral angles of the carbon backbone. researchgate.net For this compound, the bulky gem-dimethyl group would likely favor conformations that minimize steric clash, potentially leading to more folded or specific "gauche" arrangements rather than a fully extended "anti" conformation. The term "stereoisomer dynamics" refers to the study of how different stereoisomers of a molecule can interconvert, which is not directly applicable to the achiral this compound but is crucial for chiral derivatives.

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) - Hypothetical | Computational Method |

| Extended Chain (Anti-like) | C2-C3-C4-C5 ≈ 180° | High (due to steric clash) | MM / DFT |

| Gauche Fold 1 | C2-C3-C4-C5 ≈ 60° | Low | MM / DFT |

| Gauche Fold 2 | C3-C4-C5-C6 ≈ 60° | Low | MM / DFT |

| Carboxyl Group Orientation (syn) | H-O-C=O ≈ 0° | Lower | DFT |

| Carboxyl Group Orientation (anti) | H-O-C=O ≈ 180° | Higher | DFT |

This table is a hypothetical representation of the types of conformational preferences that would be investigated for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This provides a deep understanding of reaction kinetics and selectivity.

Detailed Research Findings:

While no specific studies on the reaction mechanisms of this compound were found, extensive computational work has been done on general reactions of carboxylic acids, such as:

Esterification: DFT studies have detailed the reaction mechanisms of esterification catalyzed by acids, identifying key intermediates and transition states. nih.govbohrium.com

Amide Bond Formation: The mechanism of amide bond formation, a fundamental reaction in chemistry and biology, has been elucidated computationally, showing the role of catalysts and intermediates. rsc.orgrsc.org

Decomposition: Quantum mechanical modeling has been used to study the thermal decomposition (dehydration and decarboxylation) of carboxylic acids, revealing how bimolecular interactions can lower the activation barriers compared to unimolecular pathways. nih.gov

To study a reaction involving this compound, such as its esterification with ethanol, a computational chemist would:

Model Reactants and Products: Optimize the 3D structures of this compound, ethanol, and the resulting ester and water.

Locate the Transition State (TS): Search the potential energy surface for the saddle point corresponding to the transition state of the reaction. This is a high-energy structure that connects reactants to products.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is related to the reaction rate.

Trace the Reaction Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction path from reactants through the transition state to the products can be mapped to confirm the connection.

For this compound, the bulky gem-dimethyl group could sterically hinder the approach of a nucleophile to the carboxyl carbon, potentially leading to a higher activation energy for reactions like esterification compared to a linear carboxylic acid.

Table 4: Illustrative Data from a Computational Study of a Carboxylic Acid Reaction

| Reaction Step | Species | Computational Method | Calculated Relative Energy (kcal/mol) | Description |

| Reactants | R-COOH + R'-OH | DFT (e.g., B3LYP) | 0.0 (Reference) | Starting materials. |

| Intermediate 1 | Tetrahedral Intermediate | DFT | -5 to -10 | Formed by nucleophilic attack on the carbonyl carbon. |

| Transition State | TS for water elimination | DFT | +15 to +25 | Highest energy point on the reaction pathway. |

| Products | R-COOR' + H₂O | DFT | -2 to -5 | Final products of the reaction. |

This table provides an illustrative example of the kind of data generated in a computational study of a reaction mechanism.

Future Research Directions and Emerging Avenues

Development of Novel Atom-Economical and Sustainable Synthetic Pathways

The pursuit of green chemistry principles in the synthesis of specialty chemicals like 4,4-dimethylhexanoic acid is a paramount objective for future research. Current synthetic methodologies often rely on multi-step processes that may generate significant chemical waste. Future investigations should prioritize the development of novel, atom-economical, and sustainable synthetic routes.

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a guiding principle. rsc.org Research in this area could explore catalytic routes that minimize the use of stoichiometric reagents. For instance, the development of bespoke catalysts for regio- and stereoselective additions to alkene precursors could provide a more direct and efficient pathway to this compound. Such approaches would not only enhance the efficiency of the synthesis but also reduce its environmental footprint.

Furthermore, the exploration of bio-catalytic and chemo-enzymatic methods presents a promising sustainable alternative. The use of engineered enzymes or whole-cell systems could enable the synthesis of this compound from renewable feedstocks under mild reaction conditions. This approach aligns with the growing demand for bio-based chemicals and a circular economy. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Routes | High atom economy, potential for high selectivity, recyclability of catalysts. | Catalyst development and optimization, sensitivity to impurities. |

| Bio-catalysis | Use of renewable feedstocks, mild reaction conditions, high stereoselectivity. | Enzyme stability and activity, downstream processing and purification. |

| Chemo-enzymatic | Combines the advantages of chemical and biological catalysis. | Compatibility of reaction conditions for different catalytic steps. |

Comprehensive Elucidation of Undiscovered Biochemical Roles in Microbial and Plant Systems

While the roles of many straight-chain fatty acids are well-documented, the biochemical functions of branched-chain fatty acids (BCFAs) like this compound remain largely unexplored, particularly in microbial and plant systems. BCFAs are known to be important components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. creative-proteomics.comfrontiersin.org Future research should aim to specifically investigate the presence and physiological roles of this compound in various microbial species. This could involve lipidomic profiling of diverse microorganisms to identify its natural occurrence.

In plant systems, the role of BCFAs is even less understood. Research could focus on whether this compound or related compounds are produced by plants, perhaps as signaling molecules or as components of plant defense mechanisms against pathogens. nih.gov The structural similarity of this compound to other known bioactive fatty acids suggests it may have undiscovered roles in plant physiology and development.

Advanced Approaches for Environmental Remediation and Monitoring

The increasing presence of anthropogenically derived chemicals in the environment necessitates the development of effective remediation and monitoring strategies. For this compound, future research should focus on its environmental fate and potential for biodegradation. Studies could aim to isolate and characterize microorganisms capable of degrading this compound, which could then be utilized in bioremediation applications. ucsf.edu Understanding the metabolic pathways involved in its breakdown would be crucial for developing efficient and environmentally friendly cleanup technologies.

In parallel, the development of sensitive and selective analytical methods for the detection and quantification of this compound in environmental matrices is essential. Advanced chromatographic techniques coupled with mass spectrometry could provide the necessary tools for monitoring its presence in soil, water, and air. nih.gov This would enable a better understanding of its distribution and persistence in the environment.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological significance of this compound, future research should leverage the power of multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of how this compound interacts with biological systems can be constructed. nih.govasm.org

For example, in microbial systems, multi-omics studies could reveal the genetic and metabolic pathways influenced by the presence of this compound. This could lead to the discovery of novel enzymes and regulatory networks involved in its synthesis or degradation. In the context of potential interactions with higher organisms, multi-omics approaches could be used to study the effects of this compound on host-microbe interactions or its impact on cellular metabolism in various disease models. nih.govresearchgate.net This systems-level understanding is critical for elucidating its potential applications in biotechnology and medicine. A summary of potential multi-omics applications is provided in Table 2.

Table 2: Potential Applications of Multi-Omics in the Study of this compound

| Omics Discipline | Potential Application |

|---|---|

| Genomics | Identification of genes involved in the synthesis or degradation of this compound. |

| Transcriptomics | Analysis of gene expression changes in response to this compound. |

| Proteomics | Identification of proteins that are regulated by or interact with this compound. |

| Metabolomics | Profiling of metabolic changes induced by this compound. |

Rational Design of Chemical Probes and Building Blocks for Chemical Biology Research

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes and building blocks for chemical biology research. Its gem-dimethyl group can impart specific steric and electronic properties that may be advantageous for designing molecules with high target specificity.

Future research could focus on the synthesis of derivatives of this compound that are functionalized with reporter groups such as fluorophores or affinity tags. These chemical probes could be used to identify and characterize the cellular targets and binding partners of this compound, thereby shedding light on its mechanism of action. Furthermore, its use as a unique building block in the synthesis of more complex molecules could lead to the discovery of novel bioactive compounds with potential therapeutic applications.

Q & A

Q. What are the established synthesis routes for 4,4-dimethylhexanoic acid, and how do reaction conditions influence yield?

this compound (CAS 2979-89-7) can be synthesized via two primary methods:

- Method 1 : Reaction of 1-chloro-3,3-dimethylpentane with a carboxylation agent (e.g., CO₂ under Grignard-like conditions). Key variables include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of alkyl halide to catalyst .

- Method 2 : Use of methyl aluminum dichloride as a catalyst in Friedel-Crafts acylation. This method requires anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis of the aluminum complex .

To maximize yield, monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (typically 1.2–1.5 equivalents).

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR) : The methyl groups at C4 appear as two singlets (~δ 1.25–1.35 ppm for CH₃ in H NMR). The carboxylic acid proton is typically absent in deuterated solvents but detectable in NMR (~δ 180–185 ppm) .

- Infrared Spectroscopy (IR) : Look for a broad O–H stretch (~2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 144 corresponds to C₈H₁₆O₂. Fragmentation patterns include loss of CO₂ (44 amu) and methyl groups .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at pH 2.5 (adjusted with H₃PO₄) for purity assessment .

Q. What is the biochemical role of this compound in lipid metabolism?